N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide
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Overview
Description
N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and an amide linkage to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorophenyl group.
Amidation: The chlorinated pyrazole is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites . This inhibition disrupts essential metabolic pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide can be compared with other similar compounds, such as:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide: This compound also contains a chlorophenyl group and a benzamide moiety but differs in the heterocyclic ring structure.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound features a thiadiazole ring and a sulfonamide group, offering different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific pyrazole ring structure and the presence of a chlorophenyl group, which confer distinct chemical reactivity and biological activity compared to other benzamide derivatives.
Properties
CAS No. |
13097-20-6 |
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Molecular Formula |
C16H12ClN3O |
Molecular Weight |
297.74 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C16H12ClN3O/c17-13-8-6-11(7-9-13)14-10-15(20-19-14)18-16(21)12-4-2-1-3-5-12/h1-10H,(H2,18,19,20,21) |
InChI Key |
BHJKTBUGWNYLLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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